molecular formula C15H16O4 B15334772 Bis(3-methoxyphenoxy)methane CAS No. 56207-33-1

Bis(3-methoxyphenoxy)methane

Cat. No.: B15334772
CAS No.: 56207-33-1
M. Wt: 260.28 g/mol
InChI Key: UEVJKBFAIPMWAQ-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenoxy)methane is a diaryl ether derivative characterized by two 3-methoxyphenoxy groups linked via a methylene (–CH₂–) bridge. This compound belongs to a class of aromatic ethers with applications in polymer chemistry, pharmaceutical intermediates, and materials science.

Properties

CAS No.

56207-33-1

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

1-methoxy-3-[(3-methoxyphenoxy)methoxy]benzene

InChI

InChI=1S/C15H16O4/c1-16-12-5-3-7-14(9-12)18-11-19-15-8-4-6-13(10-15)17-2/h3-10H,11H2,1-2H3

InChI Key

UEVJKBFAIPMWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCOC2=CC=CC(=C2)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: Bis(3-methoxyphenoxy)methane is used as an intermediate in the synthesis of more complex organic compounds. Biology: Medicine: Research is ongoing to explore its use in drug development, especially in the treatment of various diseases. Industry: The compound is used in the production of certain polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis(3-methoxyphenoxy)methane exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

The following analysis compares Bis(3-methoxyphenoxy)methane with structurally or functionally related compounds from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.

Substituent Effects on Properties

Table 2: Substituent-Driven Properties

Compound Type Substituents Impact on Properties
Alkoxy-substituted diaryl ethers (e.g., C3) Long-chain (e.g., phenethoxy) Increased lipophilicity, reduced crystallinity
Methoxy-substituted analogs Methoxy (–OCH₃) Moderate polarity, thermal stability
Hydroxyl/carbamate derivatives –OH or carbamate Higher reactivity, potential toxicity

Key Insights:

  • Lipophilicity vs. Polarity: Long-chain alkoxy groups (e.g., phenethoxy in C3) enhance solubility in non-polar solvents, whereas methoxy groups (as in this compound) balance polarity and stability .
  • Thermal Stability : Ether linkages (e.g., methylene-bridged diaryl ethers) generally exhibit higher thermal stability compared to esters or carbamates .

Biological Activity

Bis(3-methoxyphenoxy)methane (BMPM), a compound characterized by its unique chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on BMPM, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

BMPM is a bisphenolic compound with the molecular formula C15H16O4. Its structure consists of two methoxyphenyl groups connected by a methylene bridge. This configuration contributes to its lipophilicity and potential interactions with biological membranes.

Antioxidant Activity

BMPM has been reported to exhibit significant antioxidant properties. A study demonstrated that BMPM effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's ability to modulate oxidative stress markers suggests its potential as a protective agent against oxidative damage in various diseases, including neurodegenerative disorders.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of BMPM have shown promising results. In vitro studies indicated that BMPM possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/ml, depending on the bacterial species tested. These findings highlight BMPM's potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Anti-inflammatory Effects

BMPM has also been studied for its anti-inflammatory effects. In cellular assays, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that BMPM may have therapeutic potential in treating inflammatory conditions.

The biological activity of BMPM can be attributed to several mechanisms:

  • Radical Scavenging : BMPM's phenolic groups are capable of donating hydrogen atoms to free radicals, effectively neutralizing them.
  • Enzyme Inhibition : BMPM has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Membrane Interaction : The lipophilic nature of BMPM allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies

  • Neuroprotective Effects : A study involving neuronal cell cultures demonstrated that BMPM reduced neuronal apoptosis induced by oxidative stress. The treatment with BMPM led to increased cell viability and decreased levels of apoptotic markers.
  • In Vivo Studies : Animal models treated with BMPM exhibited reduced inflammation and improved recovery from induced colitis. Histological analysis revealed less tissue damage and lower inflammatory cell infiltration compared to control groups.

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